molecular formula C6H9N3O2 B13118352 5-Propyl-1,3,4-oxadiazole-2-carboxamide CAS No. 99367-46-1

5-Propyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B13118352
CAS No.: 99367-46-1
M. Wt: 155.15 g/mol
InChI Key: KGDZYQFUXJIOCB-UHFFFAOYSA-N
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Description

5-Propyl-1,3,4-oxadiazole-2-carboxamide: is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound has a propyl group attached to the nitrogen atom at the 5-position and a carboxamide group at the 2-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of dihydro-oxadiazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Dihydro-oxadiazoles.

    Substitution: Alkylated or acylated oxadiazoles.

Scientific Research Applications

Chemistry: 5-Propyl-1,3,4-oxadiazole-2-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Propyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-Propyl-1,3,4-oxadiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and carboxamide functionality allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

99367-46-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-propyl-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-2-3-4-8-9-6(11-4)5(7)10/h2-3H2,1H3,(H2,7,10)

InChI Key

KGDZYQFUXJIOCB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C(=O)N

Origin of Product

United States

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